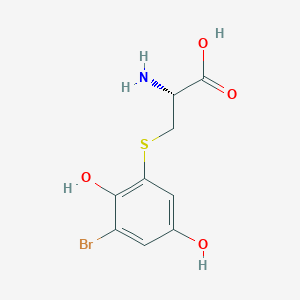
2-Bromo-6-cystein-S-ylhydroquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-cystein-S-ylhydroquinone (BrCysSQ) is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a derivative of hydroquinone, which is a common antioxidant found in many foods. BrCysSQ has been shown to have potent antioxidant and anti-inflammatory properties, making it a promising candidate for a variety of applications in the field of medicine and biochemistry.
Mécanisme D'action
The exact mechanism of action of 2-Bromo-6-cystein-S-ylhydroquinone is not fully understood, but it is believed to work by scavenging free radicals and reactive oxygen species, thereby reducing oxidative stress and inflammation in the body. Additionally, 2-Bromo-6-cystein-S-ylhydroquinone may interact with various cellular signaling pathways, leading to its observed neuroprotective and anti-inflammatory effects.
Effets Biochimiques Et Physiologiques
2-Bromo-6-cystein-S-ylhydroquinone has been shown to have a number of biochemical and physiological effects, including:
1. Reduction of oxidative stress and inflammation
2. Protection of neurons from damage
3. Inhibition of tumor cell growth
4. Regulation of cellular signaling pathways
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-Bromo-6-cystein-S-ylhydroquinone in laboratory experiments is its potent antioxidant and anti-inflammatory activity, which makes it a useful tool for studying the effects of oxidative stress and inflammation on various biological processes. Additionally, 2-Bromo-6-cystein-S-ylhydroquinone is relatively easy to synthesize and can be produced in large quantities, making it a cost-effective research tool.
One of the limitations of using 2-Bromo-6-cystein-S-ylhydroquinone in laboratory experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, the effects of 2-Bromo-6-cystein-S-ylhydroquinone may vary depending on the specific cell type or tissue being studied, which can make it difficult to generalize experimental findings.
Orientations Futures
There are a number of potential future directions for research involving 2-Bromo-6-cystein-S-ylhydroquinone, including:
1. Further investigation of its mechanism of action
2. Exploration of its potential as a therapeutic agent for oxidative stress-related diseases
3. Investigation of its potential as a neuroprotective agent for neurological disorders
4. Examination of its effects on cellular signaling pathways
5. Development of novel derivatives of 2-Bromo-6-cystein-S-ylhydroquinone with improved properties and efficacy.
In conclusion, 2-Bromo-6-cystein-S-ylhydroquinone is a promising compound with potent antioxidant and anti-inflammatory properties that has been widely used in scientific research. While its mechanism of action is not fully understood, it has a number of potential applications in the fields of medicine and biochemistry. Further research is needed to fully explore its potential as a therapeutic agent for a variety of diseases and to develop novel derivatives with improved properties.
Méthodes De Synthèse
2-Bromo-6-cystein-S-ylhydroquinone can be synthesized through a multi-step process involving the reaction of hydroquinone with bromine and cysteine. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is relatively straightforward and can be carried out in a laboratory setting using standard equipment and reagents.
Applications De Recherche Scientifique
2-Bromo-6-cystein-S-ylhydroquinone has been used in a variety of scientific research applications, including:
1. Antioxidant Activity: 2-Bromo-6-cystein-S-ylhydroquinone has been shown to have potent antioxidant activity, making it a promising candidate for the treatment of oxidative stress-related diseases such as cancer, Alzheimer's disease, and cardiovascular disease.
2. Anti-Inflammatory Activity: 2-Bromo-6-cystein-S-ylhydroquinone has also been shown to have anti-inflammatory activity, which could make it a useful tool for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
3. Neuroprotective Activity: 2-Bromo-6-cystein-S-ylhydroquinone has been shown to have neuroprotective activity, which could make it a promising candidate for the treatment of neurological disorders such as Parkinson's disease and multiple sclerosis.
Propriétés
Numéro CAS |
127391-97-3 |
|---|---|
Nom du produit |
2-Bromo-6-cystein-S-ylhydroquinone |
Formule moléculaire |
C9H10BrNO4S |
Poids moléculaire |
308.15 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(3-bromo-2,5-dihydroxyphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H10BrNO4S/c10-5-1-4(12)2-7(8(5)13)16-3-6(11)9(14)15/h1-2,6,12-13H,3,11H2,(H,14,15)/t6-/m0/s1 |
Clé InChI |
ZGGBQRJPGKLWMM-LURJTMIESA-N |
SMILES isomérique |
C1=C(C=C(C(=C1SC[C@@H](C(=O)O)N)O)Br)O |
SMILES |
C1=C(C=C(C(=C1SCC(C(=O)O)N)O)Br)O |
SMILES canonique |
C1=C(C=C(C(=C1SCC(C(=O)O)N)O)Br)O |
Autres numéros CAS |
127391-97-3 |
Synonymes |
2-bromo-6-(cystein-S-yl)hydroquinone 2-bromo-6-cystein-S-ylhydroquinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



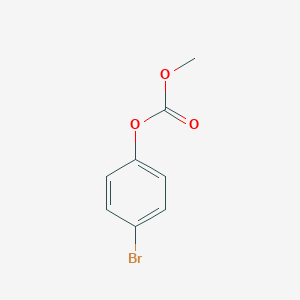
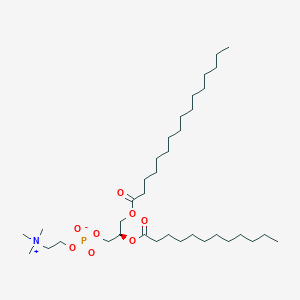
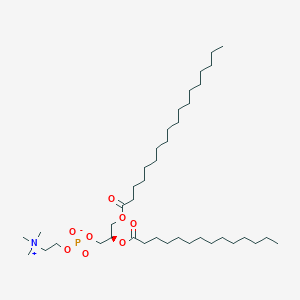
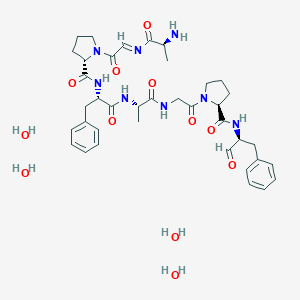
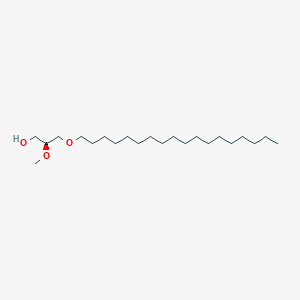
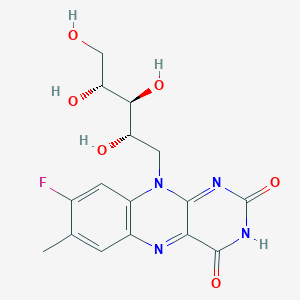
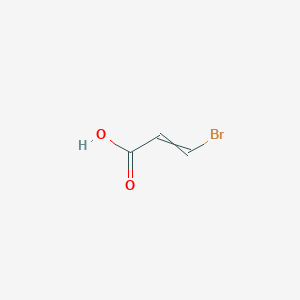
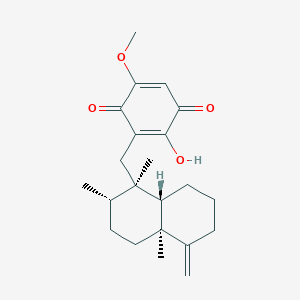
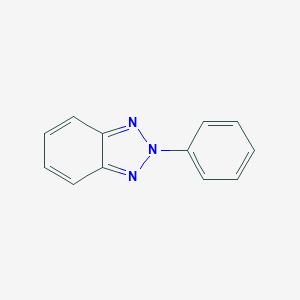
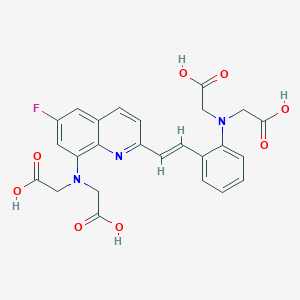
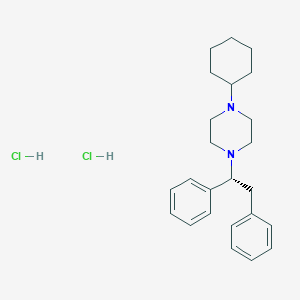


![1-Methyloctahydropyrrolo[3,4-B]pyrrole](/img/structure/B159061.png)